molecular formula C16H22N4O3S2 B5649567 N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide

N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide

Cat. No. B5649567
M. Wt: 382.5 g/mol
InChI Key: NPCUGGSAWKKAOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide often involves multi-step chemical reactions including diazotization, cycloaddition, and the use of sulfone groups as substituents to achieve the desired chemical structure (Wu et al., 2005). These processes are designed to manipulate the molecular framework to introduce specific functional groups, which are critical for the compound's activity and properties.

Molecular Structure Analysis

The molecular structure of related compounds often features intricate arrangements of rings and substituents, including pyrazolo and diazepin rings fused with other heterocyclic structures. Studies have detailed the conformational aspects, including ring puckering and the orientation of substituents, which are crucial for understanding the chemical behavior and interaction capabilities of these molecules. For instance, the tetrahydropyrazolo and diazepin rings are central to the molecular architecture, influencing the compound's reactivity and potential biological interactions (Low et al., 2002).

Chemical Reactions and Properties

Compounds within this category participate in a variety of chemical reactions, showcasing a range of reactivities due to their functional groups. For example, the presence of sulfonyl and methyl groups adjacent to heterocyclic rings can facilitate reactions such as cycloadditions, substitutions, and transformations pivotal in synthetic chemistry and drug design applications. These chemical properties are foundational in exploring the compound's potential as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. X-ray crystallography studies reveal how hydrogen bonding and molecular packing in the crystal lattice affect the compound's stability and solubility, critical factors in the development of pharmaceutical formulations (Sagar et al., 2017).

properties

IUPAC Name

N-[(5-methylsulfonyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-thiophen-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-25(22,23)19-6-2-7-20-15(11-19)9-14(18-20)10-17-16(21)4-3-13-5-8-24-12-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUGGSAWKKAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN2C(=CC(=N2)CNC(=O)CCC3=CSC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide

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